molecular formula C14H10Cl2N6S B11043526 3-(2,6-dichlorobenzyl)-6-(1-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(2,6-dichlorobenzyl)-6-(1-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11043526
M. Wt: 365.2 g/mol
InChI Key: MZDFCCVSKNIXOH-UHFFFAOYSA-N
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Description

3-(2,6-dichlorobenzyl)-6-(1-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-dichlorobenzyl)-6-(1-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with an appropriate diketone.

    Formation of the triazole ring: This step often involves the cyclization of a hydrazide with a suitable nitrile.

    Formation of the thiadiazole ring: This can be done by the reaction of a thiosemicarbazide with a suitable aldehyde or ketone.

    Final coupling: The final step involves coupling the intermediate with 2,6-dichlorobenzyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring.

    Reduction: Reduction reactions can occur at various positions, potentially leading to the formation of different derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the benzyl and pyrazole rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while substitution reactions may introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 3-(2,6-dichlorobenzyl)-6-(1-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may exhibit various biological activities such as antimicrobial, antifungal, and anticancer properties. It can be used in the development of new drugs and therapeutic agents.

Medicine

In medicine, the compound’s potential therapeutic effects can be explored for the treatment of various diseases. Its ability to interact with specific biological targets makes it a candidate for drug development.

Industry

In industry, the compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with desired characteristics such as conductivity, stability, and reactivity.

Mechanism of Action

The mechanism of action of 3-(2,6-dichlorobenzyl)-6-(1-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. These may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, and alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(2,6-dichlorobenzyl)-6-(1-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole lies in its specific substitution pattern and the presence of both triazole and thiadiazole rings. This combination of structural features imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H10Cl2N6S

Molecular Weight

365.2 g/mol

IUPAC Name

3-[(2,6-dichlorophenyl)methyl]-6-(2-methylpyrazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C14H10Cl2N6S/c1-21-11(5-6-17-21)13-20-22-12(18-19-14(22)23-13)7-8-9(15)3-2-4-10(8)16/h2-6H,7H2,1H3

InChI Key

MZDFCCVSKNIXOH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C2=NN3C(=NN=C3S2)CC4=C(C=CC=C4Cl)Cl

Origin of Product

United States

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